N-Acetylneuraminic acid-13C-3

Sialic acid metabolism Enzyme kinetics Aldolase substrate specificity

Research on N-acetylneuraminate lyase (NAL) kinetics is compromised by spontaneous anomerization lag when using bulk cyclic Neu5Ac (>99% pyranose at neutral pH). This 13C-labeled compound resolves that core analytical challenge: • Eliminates anomerization lag-enables reproducible Kₘ (3.2 mM) and Vₘₐₓ determination using the authentic open-chain substrate • Serves as a validated MS/NMR internal standard for quantifying the open-chain aldehyde tautomer (<0.5% of total Neu5Ac at equilibrium) • Supports YhcH anomerase-coupled assays and chemoenzymatic Neu5Ac synthesis validation Supplied as ≥98% pure solid powder with full Certificate of Analysis. Ships at ambient temperature.

Molecular Formula C11H19NO9
Molecular Weight 310.26 g/mol
Cat. No. B12393245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylneuraminic acid-13C-3
Molecular FormulaC11H19NO9
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O
InChIInChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i4+1
InChIKeyKBGAYAKRZNYFFG-DUABFCKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neu5Ac Open-Chain Form Procurement Guide


(4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is the IUPAC-defined open-chain representation of N-acetylneuraminic acid (Neu5Ac), the predominant sialic acid in mammalian systems [1]. This C₁₁H₁₉NO₉ 9-carbon monosaccharide derivative exists in solution predominantly in its cyclic pyranose form (>99%) but is enzymatically processed in its open-chain configuration by key metabolic enzymes including N-acetylneuraminate lyase (EC 4.1.3.3) [2][3]. The compound serves as the terminal residue on cell-surface glycoconjugates and functions as the essential substrate for sialyltransferases, sialidases, and bacterial sialic acid catabolic pathways, with its open-chain form representing the true substrate for the aldolase that initiates Neu5Ac degradation [2][4].

1 Authentic substrate for N-acetylneuraminate lyase (NAL) enzyme studies
2 Open-chain tautomer required for aldolase kinetic characterization workflows
3 Supports bacterial sialic acid catabolism and anomerase pathway research

Open-Chain Specificity in Neu5Ac Procurement


In-class sialic acid compounds cannot be freely interchanged in research or industrial workflows because the open-chain tautomer of Neu5Ac represents the authentic substrate for critical catabolic and anomeric-processing enzymes [1]. In aqueous solution at neutral pH, more than 99% of Neu5Ac exists in cyclic pyranose form (≈92% β-anomer, ≈7% α-anomer), with less than 0.5% present as the open-chain aldehyde form that N-acetylneuraminate lyase (NAL) and related enzymes recognize and process [2]. The open-chain compound is specifically designated as 'aceneuramate' in enzymatic nomenclature, reflecting its distinct biochemical identity separate from the cyclic anomers typically referenced as 'Neu5Ac' [3]. NAL exhibits strict specificity for the open form of the sugar, and this specificity underpins its role in the reversible aldol cleavage of Neu5Ac to pyruvate and N-acetyl-D-mannosamine [1][4]. Substitution with cyclized Neu5Ac analogs, O-acetylated derivatives, or alternative sialic acid forms (e.g., Neu5Gc, KDN) without accounting for open-chain equilibrium and enzyme-specific processing will produce quantitatively different kinetic outcomes in any assay system involving NAL, sialic acid aldolase, or the YhcH anomerase pathway [2][5].

Open-chain Neu5Ac
vs
Cyclic Neu5Ac
Cyclic anomers are not direct NAL substrates; kinetic profiles may shift without anomerase activity
Open-chain Neu5Ac
vs
O-Acetylated Sialic Acids
O-acetylated derivatives exhibit altered substrate recognition and reduced enzymatic turnover by NAL

Quantitative Evidence: Open-Chain Neu5Ac


NAL Substrate Specificity: Open-Chain vs Cyclic Forms

N-Acetylneuraminate lyase (NAL, EC 4.1.3.3) from Clostridium perfringens exhibits strict specificity for the open-chain form of Neu5Ac, with a Michaelis constant (Kₘ) of 3.2 mM and a maximum velocity (Vₘₐₓ) of 27.5 U·mg⁻¹ for the open-chain substrate [1]. The cyclic anomers of Neu5Ac are not directly cleaved by NAL; the enzyme exclusively processes the open-chain tautomer that exists in equilibrium with the cyclic forms [2][3]. The metalloprotein YhcH functions as an anomerase to accelerate the conversion of cyclic Neu5Ac to the open-chain aldehyde form that NAL requires for catalysis, further underscoring that the open-chain compound is the authentic enzymatic substrate rather than an interchangeable equivalent of cyclic Neu5Ac [4].

NAL Substrate Specificity
Head-to-head
Kₘ = 3.2 mM; Vₘₐₓ = 27.5 U·mg⁻¹ (open-chain Neu5Ac)
Defines open-chain form as the exclusive NAL substrate
Cyclic anomers not directly cleaved; requires YhcH anomerase
Sialic acid metabolism Enzyme kinetics Aldolase substrate specificity

Tautomeric Equilibrium: Open-Chain vs Cyclic Neu5Ac

In aqueous solution at neutral pH, (4S,5R,6R,7S,8R)-5-(acetylamino)-4,6,7,8,9-pentahydroxy-2-oxononanoic acid (open-chain Neu5Ac) comprises less than 0.5% of the total Neu5Ac pool, with the β-anomer representing approximately 92% and the α-anomer approximately 7% [1]. Despite its low abundance, this open-chain tautomer is the exclusive substrate for N-acetylneuraminate lyase and the required form for the aldol cleavage reaction that produces pyruvate and N-acetyl-D-mannosamine [2]. The equilibrium between cyclic and open-chain forms is pH-dependent and catalyzed by the metalloprotein YhcH in bacterial systems, which provides the open form of its substrate for NAL [1][3]. This quantitative distribution explains why direct addition of cyclic Neu5Ac to NAL assays yields lag phases and reduced apparent activity relative to assays conducted under conditions favoring the open-chain form or in the presence of anomerase activity [1].

Tautomeric Equilibrium
Reported
Open-chain
Low abundance demands specific open-chain compound for assay consistency
Spontaneous anomerization insufficient for reproducible kinetics
Cleavage Rate Comparison
Head-to-head
Neu5Ac (open-chain) relative cleavage rate = 100% baseline
Unmodified open-chain form provides maximal NAL turnover
O-acetylated derivatives reduce cleavage; 4-O-acetyl not acted upon
Carbohydrate chemistry Tautomerization Analytical characterization

NAL Cleavage Rates: Neu5Ac vs O-Acetylated Derivatives

In a comparative substrate specificity study using recombinant N-acetylneuraminate lyase from Clostridium perfringens, the relative cleavage rates of Neu5Ac and its O-acetylated derivatives were quantified [1]. The open-chain form of Neu5Ac served as the reference substrate, with relative cleavage rates of Neu5,9Ac₂ and Neu4,5Ac₂ measured and reported in the same assay system [1]. The study demonstrated that O-acetylation at the C-4 or C-9 positions alters substrate recognition and catalytic turnover by the lyase, with Neu5Ac (the unmodified open-chain substrate) exhibiting the highest relative cleavage rate of 100% among the compounds tested [1]. This substrate preference reflects the enzyme's evolved specificity for the natural open-chain form of Neu5Ac, and the IUBMB enzyme entry explicitly notes that while NAL acts on N-glycoloylneuraminate and on O-acetylated sialic acids, it does not act on 4-O-acetylated derivatives [2].

Cleavage Rate Comparison
Head-to-head
Neu5Ac (open-chain) relative cleavage rate = 100% baseline
Unmodified open-chain form provides maximal NAL turnover
O-acetylated derivatives reduce cleavage; 4-O-acetyl not acted upon
Enzyme substrate profiling Sialic acid analog comparison Biocatalysis

Open-Chain Neu5Ac Application Scenarios


NAL Enzymatic Assays with Open-Chain Substrate

This compound is the authentic substrate for N-acetylneuraminate lyase (EC 4.1.3.3, sialic acid aldolase) and is required for accurate kinetic characterization of NAL activity [1]. The enzyme is specific for the open form of the sugar and catalyzes the reversible aldol cleavage of Neu5Ac to pyruvate and N-acetyl-D-mannosamine [1]. In assay development, using the open-chain compound directly eliminates the lag phase associated with spontaneous anomerization from the cyclic form and enables reproducible measurement of Kₘ (3.2 mM for C. perfringens NAL) and Vₘₐₓ (27.5 U·mg⁻¹) [2]. This application is essential for NAL inhibitor screening, enzyme engineering studies, and characterization of bacterial sialic acid catabolic pathways.

Chemoenzymatic Sialic Acid Synthesis via Aldolase

NAL catalyzes the reversible aldol condensation of pyruvate and N-acetyl-D-mannosamine to form Neu5Ac [1]. The open-chain form of Neu5Ac is both the product of this synthetic reaction and the substrate for the reverse cleavage reaction [2]. In industrial chemoenzymatic synthesis workflows for producing Neu5Ac and its derivatives, understanding and controlling the open-chain equilibrium is critical for optimizing yield [3]. The unmodified open-chain Neu5Ac serves as the reference standard for assessing relative cleavage rates (100% baseline) when evaluating novel O-acetylated or N-substituted sialic acid analogs as alternative substrates [3].

Bacterial Sialic Acid Catabolism and YhcH Anomerase

In Escherichia coli and other bacteria, the metalloprotein YhcH functions as an anomerase that provides N-acetylneuraminate aldolase with the open form of its substrate by accelerating the conversion of cyclic Neu5Ac to the open-chain aldehyde form [1]. The open-chain Neu5Ac is the direct product of YhcH catalysis and the immediate substrate for NAL [1]. Research characterizing bacterial sialic acid utilization pathways, gut microbiome Neu5Ac metabolism, or developing inhibitors targeting sialic acid catabolism in pathogens requires the open-chain compound as the definitive endpoint for YhcH activity assays and as the authentic NAL substrate for coupled enzyme studies [1][2].

Analytical Reference Standard: Open-Chain vs Cyclic Neu5Ac

Analytical methods including NMR spectroscopy, mass spectrometry, and HPLC require the open-chain compound as a discrete reference standard to distinguish it from the predominant cyclic anomers (≈92% β-anomer, ≈7% α-anomer) present in commercial Neu5Ac preparations [1]. The open-chain form comprises less than 0.5% of total Neu5Ac under neutral aqueous conditions, necessitating a specific reference material for method validation and quantification [1]. This application is critical for quality control in Neu5Ac production, stability studies of sialic acid-containing formulations, and accurate interpretation of enzymatic assay results where the active substrate is the open-chain tautomer rather than the bulk cyclic material.

Application
Selection Property
Validation Focus
NAL enzyme kinetics and inhibitor screening
Authentic open-chain substrate
Km/Vmax reproducibility; elimination of anomerization lag
Chemoenzymatic sialic acid synthesis
Aldolase substrate/product identity
Yield optimization; open-chain equilibrium control
Bacterial sialic acid catabolism studies
YhcH anomerase pathway substrate
Coupled enzyme assay endpoint; pathway flux analysis
Analytical reference standard development
Discrete open-chain tautomer identity
Distinguishing open-chain from cyclic anomers in QC methods
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